Tetrakis(pyridine)silver(I) dichromate
Description
Evolution of Chromium(VI) Oxidants: From Stoichiometric Reagents to Selective Methodologies
The application of chromium(VI) compounds as oxidizing agents in organic chemistry has a long and storied history. derpharmachemica.com Initially, inorganic salts like potassium dichromate and chromium trioxide were widely used. researchgate.nettowson.edu However, these reagents are often harsh and non-selective, and their ionic nature renders them insoluble in many organic solvents. bibliomed.org This lack of selectivity often led to over-oxidation, for instance, converting primary alcohols directly to carboxylic acids when the aldehyde was the desired product. towson.eduucr.edu
To address these limitations, a significant focus of chemical research has been the development of more selective and milder chromium(VI) oxidizing agents. derpharmachemica.com This led to the creation of a variety of chromium(VI) complexes, often with organic ligands, that exhibit improved solubility in organic solvents and greater control over the oxidation process. derpharmachemica.comwikipedia.org Reagents such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) emerged as more easily handled and selective alternatives to older methods like the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid). derpharmachemica.comwikipedia.org The development of these complexed reagents marked a crucial step towards more refined and targeted organic synthesis.
The Imperative for Mild and Selective Oxidizing Agents in Modern Organic Chemistry
Modern organic synthesis often involves complex molecules with multiple functional groups. A key challenge is to perform a specific chemical transformation on one part of the molecule without affecting other sensitive groups. researchgate.net This necessitates the use of mild and selective reagents. fiveable.me The ability to, for example, oxidize a primary alcohol to an aldehyde without further oxidation to a carboxylic acid is a fundamental requirement in many synthetic pathways. ucr.edufiveable.me
The quest for selectivity extends beyond just controlling the degree of oxidation. It also involves discriminating between different types of alcohols (e.g., primary vs. secondary) or oxidizing a specific functional group in the presence of others that are also susceptible to oxidation. eurjchem.com The development of reagents like Tetrakis(pyridine)silver(I) dichromate is a direct response to this need for greater control and precision in organic reactions. researchgate.net
Historical Development and Chemical Significance of this compound within Oxochromic-Amine Complexes
This compound was developed as part of a broader effort to create novel oxidizing agents by modifying the properties of the dichromate anion through the formation of complexes. researchgate.net The synthesis of this compound, first reported by Firouzabadi and co-workers, involves the reaction of silver nitrate (B79036) with potassium dichromate in the presence of pyridine (B92270). researchgate.netbibliomed.orgyoutube.com The resulting orange-yellow precipitate is a stable, non-hygroscopic, and neutral reagent. researchgate.nettandfonline.com
The significance of this compound lies in its advantages over previously reported chromium(VI) reagents. researchgate.net Its stability at room temperature, lack of photosensitivity, and neutrality make it a practical and versatile tool for organic synthesis, particularly for reactions involving acid-sensitive compounds. researchgate.nettandfonline.com It belongs to a class of reagents known as oxochromic-amine complexes, which are widely used in a variety of oxidative reactions. eurjchem.com The nature of the cation and the ligands attached to it can significantly influence the oxidizing ability of the oxoanion. researchgate.net
Fundamental Principles of Coordination Chemistry Pertaining to Silver(I)-Dichromate Systems
The structure and reactivity of this compound are governed by the principles of coordination chemistry. Silver(I), with its d¹⁰ electronic configuration, exhibits a flexible coordination sphere and can adopt various geometries, although linear and tetrahedral are the most common. researchgate.netresearchgate.net This flexibility is due to the lack of stereochemical preference of the filled d-orbitals. researchgate.net In the presence of ligands like pyridine, silver(I) can form complexes where the silver ion is coordinated to the nitrogen atoms of the pyridine rings. nih.gov
| Property | Description |
| Chemical Formula | Ag₂Cr₂O₇ wikipedia.org |
| Molar Mass | 431.76 g/mol youtube.com |
| Appearance | Ruby red powder youtube.com |
| Solubility in water | Ksp = 2.0×10⁻⁷ youtube.com |
| Complex Formula | [Ag₂(py)₄]²⁺[Cr₂O₇]²⁻ youtube.comwikipedia.org |
| Appearance of Complex | Bright orange powder youtube.com |
| Melting Point of Complex | 113-115 °C (decomposed) tandfonline.com |
| Solubility of Complex | Soluble in water, pyridine, acetone, acetonitrile (B52724); sparingly soluble in benzene. Decomposes in chloroform (B151607) and methylene (B1212753) chloride. researchgate.net |
Properties
CAS No. |
89952-87-4 |
|---|---|
Molecular Formula |
C20H20Ag2Cr2N4O7 |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
disilver;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridine |
InChI |
InChI=1S/4C5H5N.2Ag.2Cr.7O/c4*1-2-4-6-5-3-1;;;;;;;;;;;/h4*1-5H;;;;;;;;;;;/q;;;;2*+1;;;;;;;;2*-1 |
InChI Key |
OVRBRKGPEJPYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Tetrakis Pyridine Silver I Dichromate and Its Analogues
Synthesis of Substituted Tetrakis(pyridine)silver(I) Dichromate Derivatives
The synthesis of substituted this compound derivatives allows for the tuning of the compound's properties, such as its reactivity and solubility. The general synthetic approach involves the in-situ formation of silver dichromate followed by the coordination of substituted pyridine (B92270) ligands.
Exemplar: Preparation of Tetrakis-(2,4,6-trimethylpyridine)silver(I) Dichromate (T-TMPSDC)
A notable example of a substituted derivative is Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate (T-TMPSDC). This compound was successfully synthesized by Aydin and Dersin in 2017. eurjchem.comciteas.orgeurjchem.comscite.ai The synthesis involves the initial reaction of silver(I) nitrate (B79036) with potassium dichromate in an aqueous solution to precipitate silver dichromate (Ag₂Cr₂O₇). eurjchem.com Following this, 2,4,6-trimethylpyridine (B116444) is added dropwise to the aqueous mixture containing the silver dichromate precipitate. eurjchem.com The reaction is stirred at 50 °C for 15 minutes, during which the 2,4,6-trimethylpyridine ligands coordinate to the silver(I) ions. eurjchem.com The resulting yellow-orange solid product is then isolated by filtration, washed with water, and dried. eurjchem.com
2 AgNO₃(aq) + K₂Cr₂O₇(aq) → Ag₂Cr₂O₇(s) + 2 KNO₃(aq) Ag₂Cr₂O₇(s) + 4 C₈H₁₁N(aq) → [Ag(C₈H₁₁N)₄]₂Cr₂O₇(s)
While the synthesis is described as being straightforward, a specific yield for the preparation of T-TMPSDC was not reported in the available literature. eurjchem.comeurjchem.com
Influence of Ligand Substitution on Synthetic Accessibility and Yields
The substitution on the pyridine ring can significantly influence the synthetic accessibility and yield of this compound derivatives. These effects can be broadly categorized into electronic and steric influences.
Electronic Effects: The basicity of the pyridine ligand, which is modulated by the electronic nature of the substituents, can play a role in the formation of the complex. Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the nitrogen atom, enhancing its ability to coordinate to the silver(I) ion. Conversely, electron-withdrawing groups (e.g., cyano, nitro) decrease the basicity of the pyridine nitrogen, which could potentially make the coordination less favorable.
Steric Effects: The size and position of the substituents on the pyridine ring can present steric hindrance, which may affect the formation of the tetrakis complex. The successful synthesis of Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate, where the pyridine ligand is substituted with three methyl groups, including two in the ortho positions, suggests that the silver(I) ion can accommodate sterically demanding ligands to form the tetrakis complex. eurjchem.comeurjchem.com
Below is a data table summarizing the synthetic details for this compound and its 2,4,6-trimethylpyridine derivative.
| Compound Name | Ligand | Reagents | Reported Yield | Reference |
| This compound | Pyridine | Silver nitrate, Potassium dichromate, Pyridine | 95-100% | researchgate.nettandfonline.com |
| Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate (T-TMPSDC) | 2,4,6-Trimethylpyridine | Silver nitrate, Potassium dichromate, 2,4,6-Trimethylpyridine | Not Reported | eurjchem.comeurjchem.com |
Advanced Spectroscopic and Structural Elucidation of Tetrakis Pyridine Silver I Dichromate and Its Derivatives
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Spectroscopic methods are fundamental in determining the molecular structure and the nature of chemical bonding within a complex. For Tetrakis(pyridine)silver(I) dichromate, FT-IR and NMR spectroscopy reveal critical details about the coordination of the pyridine (B92270) ligands to the silver center and the integrity of the dichromate anion.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments and Structural Inference
Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and bonding within this compound. The spectrum is characterized by vibrations attributable to the pyridine ligands and the dichromate counter-ion.
The coordination of pyridine to a metal cation, in this case, Ag(I), typically induces shifts in the vibrational frequencies of the pyridine ring compared to the free ligand. These shifts are indicative of the electronic and structural changes upon complexation. For instance, the ring breathing modes and C-H vibrational modes of pyridine are perturbed upon bonding to the silver ion. A band observed around 412 cm⁻¹ is characteristic of a metal-coordinated pyridine ring wikipedia.org.
The dichromate anion (Cr₂O₇²⁻) possesses several characteristic infrared absorption bands. These arise from the various stretching and bending vibrations of the Cr-O bonds. Key vibrational modes include the symmetric and asymmetric stretches of the terminal Cr=O bonds and the bridging Cr-O-Cr bond. The presence of these distinct bands confirms the integrity of the dichromate anion within the complex structure.
Table 1: General FT-IR Characteristic Bands for Coordinated Pyridine and Dichromate This table is based on typical values for related compounds, as specific peak-by-peak data for this compound is not extensively published.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Inference |
| Pyridine Ring Vibrations | 1600-1400 | Shifts upon coordination to Ag(I) |
| Pyridine C-H Wagging | ~700-900 | Indicates coordinated pyridine ligand |
| Metal-Coordinated Pyridine | ~412 | Evidence of Ag-N bond formation wikipedia.org |
| Asymmetric ν(Cr=O) | ~950-900 | Terminal chromium-oxygen double bond stretch |
| Symmetric ν(Cr-O-Cr) | ~750-800 | Bridging chromium-oxygen-chromium stretch |
| Asymmetric ν(Cr-O-Cr) | ~850-900 | Bridging chromium-oxygen-chromium stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidation of Ligand Environment and Chemical Shift Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for probing the environment of the pyridine ligands in solution. The formation of the [Ag(C₅H₅N)₄]⁺ complex results in predictable changes in the chemical shifts of the pyridine protons and carbons compared to free pyridine.
Upon coordination to the electron-withdrawing silver(I) center, the electron density on the pyridine ring decreases. This deshielding effect typically causes the signals for the α, β, and γ protons and carbons to shift downfield (to a higher ppm value). The magnitude of this shift can provide insights into the strength of the Ag-N coordinate bond. In many silver(I) complexes, however, fast ligand exchange on the NMR timescale can sometimes result in chemical shifts that are very close to those of the free ligand youtube.com.
A study on a related compound, Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate, confirmed the utility of ¹H and ¹³C NMR in its characterization researchgate.net.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Coordinated Pyridine This table presents a generalized comparison, as specific published spectra for this compound are not widely available. Values for free pyridine are provided for reference.
| Nucleus | Position | Free Pyridine (δ ppm) | Coordinated Pyridine (Expected δ ppm) | Expected Shift |
| ¹H | α-H (ortho) | ~8.6 | > 8.6 | Downfield shift due to proximity to Ag(I) |
| ¹H | β-H (meta) | ~7.4 | > 7.4 | Downfield shift |
| ¹H | γ-H (para) | ~7.8 | > 7.8 | Downfield shift |
| ¹³C | α-C (ortho) | ~150 | > 150 | Significant downfield shift upon coordination |
| ¹³C | β-C (meta) | ~124 | > 124 | Downfield shift |
| ¹³C | γ-C (para) | ~136 | > 136 | Downfield shift |
Morphological and Elemental Characterization
The physical form and elemental makeup of the compound are determined using microscopic and diffraction techniques, which are crucial for confirming its composition and understanding its bulk properties.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)
Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of a solid material. For this compound, which is prepared as a solid precipitate, SEM analysis would reveal its particle shape, size distribution, and degree of crystallinity or aggregation youtube.com. The compound has been described as an orange-yellow precipitate and a bright orange solid or fine powder after drying youtube.comtandfonline.com.
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX) provides a qualitative and quantitative analysis of the elemental composition of the sample. An EDX spectrum of this compound is expected to show distinct peaks corresponding to Silver (Ag), Chromium (Cr), Oxygen (O), Nitrogen (N), and Carbon (C), thereby confirming the presence of all constituent elements and helping to verify the compound's purity wikipedia.org. The analysis of a related trimethylpyridine derivative utilized SEM-EDX for its characterization researchgate.net.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of a material. An XRD pattern provides information on the phase of the material (crystalline or amorphous) and, for crystalline substances, the lattice parameters of the unit cell.
While a full single-crystal X-ray structure determination for this compound has not been reported in the reviewed literature, powder XRD would confirm its crystallinity. The presence of sharp peaks in the diffraction pattern would indicate a well-ordered crystalline solid. The peak positions and intensities are unique to the compound and serve as a fingerprint for phase identification researchgate.net. The analysis of related silver(I) pyridine complexes has successfully used XRD to determine their crystalline structures wikipedia.org.
Thermal Stability and Compositional Analysis
The thermal behavior of this compound is a key indicator of its stability and provides information about its decomposition pathway. The compound is reported to be stable at room temperature and not sensitive to light tandfonline.com.
Research by Firouzabadi et al. established that this compound decomposes upon heating researchgate.nettandfonline.com. The reported decomposition point is in the range of 113–115 °C researchgate.nettandfonline.com. This thermal event would likely be studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). TGA would measure the loss of mass as the compound decomposes (e.g., loss of pyridine ligands), while DTA would detect the exothermic or endothermic nature of the decomposition process. A similar complex, Tetrakis(pyridine)silver(II) peroxydisulfate, is noted to decompose at 137 °C.
The elemental composition is consistent with the chemical formula [Ag(C₅H₅N)₄]₂Cr₂O₇. The preparation involves the reaction of silver nitrate (B79036), potassium dichromate, and pyridine in an aqueous solution, yielding an orange-yellow precipitate with a near-quantitative yield of 95-100% tandfonline.com.
Thermogravimetric Analysis (TGA): Decomposition Pathways and Stoichiometric Verification of Coordinated Ligands
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For coordination complexes like this compound, TGA is invaluable for determining the stoichiometry of coordinated ligands by observing the discrete mass loss steps corresponding to their release.
While a detailed multi-step TGA curve for this specific compound is not widely published, the decomposition is reported to occur between 113-115°C. researchgate.net The decomposition pathway for silver-pyridine complexes typically begins with the sequential or complete loss of the volatile pyridine ligands. core.ac.ukmdpi.com Following the initial loss of pyridine, further decomposition would involve the breakdown of the remaining silver dichromate residue.
The expected decomposition can be represented by a multi-stage process. The initial stage would be the loss of the four pyridine ligands. Subsequent stages would involve the more complex decomposition of silver dichromate into silver metal and chromium oxides at higher temperatures. The stoichiometric loss of the four pyridine ligands from the complex can be theoretically calculated to verify the compound's composition.
Interactive Data Table: Theoretical TGA Mass Loss for this compound
This table outlines the theoretical mass loss corresponding to the complete removal of the pyridine ligands from the complex, which is the primary event observed in the initial phase of thermal decomposition.
| Decomposition Stage | Formula of Lost Species | No. of Moles Lost | Molecular Weight ( g/mol ) | Total Mass Loss (%) |
| Step 1: Depyridination | C₅H₅N | 4 | 79.1 | ~42.9% |
| Residue | Ag₂Cr₂O₇ | 1 | 431.72 | 57.1% |
Differential Thermal Analysis (DTA): Endothermic and Exothermic Transitions Related to Thermal Stability
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique identifies physical and chemical changes that involve the absorption (endothermic) or release (exothermic) of heat.
For this compound, the DTA curve would be expected to show distinct thermal events corresponding to the decomposition pathway. The initial loss of pyridine ligands (depyridination) is typically an endothermic process, which would be represented by one or more endothermic peaks in the DTA thermogram. core.ac.uk The number of peaks would depend on whether the ligands are lost in a single step or sequentially.
Following the endothermic loss of pyridine, a significant exothermic event is anticipated. This is characteristic of the decomposition of the silver salt, particularly one containing a strong oxidizing agent like the dichromate anion. mdpi.com This exothermic decomposition involves a redox reaction, leading to the formation of stable solid residues such as metallic silver and chromium oxides. The temperature and intensity of this exothermic peak are direct indicators of the compound's thermal stability. Research on a closely related derivative, Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate, utilized DTA in its characterization, confirming the applicability of this method for assessing thermal stability in this class of compounds. eurjchem.com
Interactive Data Table: Expected DTA Events for this compound
This table summarizes the thermal transitions that are expected to be observed during the DTA analysis based on the behavior of analogous compounds.
| Temperature Range | Event Type | Associated Process |
| ~113-115°C | Endothermic | Melting with decomposition; initial loss of pyridine (C₅H₅N) ligands. |
| Higher Temperatures | Exothermic | Oxidative decomposition of the Ag₂Cr₂O₇ residue. Redox reaction forming final solid products (e.g., Ag, Cr₂O₃). |
Mechanistic and Kinetic Investigations of Oxidation Reactions Mediated by Tetrakis Pyridine Silver I Dichromate
General Kinetic Methodologies and Establishment of Rate Laws
Kinetic studies of oxidation by TPSD are typically conducted under pseudo-first-order conditions, where the concentration of the organic substrate is kept in large excess (15-fold or greater) compared to the concentration of TPSD. The progress of the reaction is commonly monitored by following the decrease in the concentration of TPSD spectrophotometrically at a wavelength of 365 nm, where no other reactants or products have significant absorption. The pseudo-first-order rate constants, denoted as k_obs, are then determined from the linear plots of the logarithm of TPSD concentration versus time.
A recurring observation in the kinetic analysis of TPSD-mediated oxidations is the appearance of Michaelis-Menten type kinetics with respect to the organic substrate. This indicates a pre-equilibrium step involving the formation of a complex between the oxidant and the substrate before the rate-determining step. The reaction rate increases with the substrate concentration but eventually plateaus, suggesting that the reaction follows a saturation curve. This behavior is mathematically represented by a linear relationship when plotting the reciprocal of the observed rate constant (1/k_obs) against the reciprocal of the substrate concentration (1/[Substrate]). niif.hu
This kinetic pattern has been observed in the oxidation of a wide array of organic compounds, including:
Alcohols: The oxidation of nine aliphatic primary alcohols showed Michaelis-Menten type kinetics. niif.hu
Aldehydes: Similar kinetics were observed in the oxidation of six aliphatic aldehydes. researchgate.net
Sulfur Compounds: The oxidation of DL-methionine to its corresponding sulfoxide (B87167) also followed this kinetic model. asianpubs.org
Diols: The oxidation of both vicinal and non-vicinal diols exhibited Michaelis-Menten type kinetics. researchgate.net
| Substrate Type | Kinetic Behavior with Respect to Substrate |
| Alcohols | Michaelis-Menten Kinetics |
| Aldehydes | Michaelis-Menten Kinetics |
| Sulfur Compounds (DL-methionine) | Michaelis-Menten Kinetics |
| Diols | Michaelis-Menten Kinetics |
| Formic and Oxalic Acids | First Order |
This table summarizes the observed kinetic behavior for different classes of organic substrates in oxidation reactions with Tetrakis(pyridine)silver(I) dichromate.
It is noteworthy that in the oxidation of formic and oxalic acids, the reaction is reported to be first order with respect to the organic acids, rather than exhibiting Michaelis-Menten kinetics. niscpr.res.in
Proton Catalysis and Acidity Dependence
The rates of oxidation reactions involving TPSD are significantly influenced by the acidity of the reaction medium.
A consistent finding across multiple studies is that the reactions are catalyzed by hydrogen ions. Due to the non-aqueous nature of the typical solvent, dimethyl sulfoxide (DMSO), an acid such as toluene-p-sulfonic acid (TsOH) is often used as a source of hydrogen ions. The dependence of the observed rate constant on the hydrogen ion concentration is quantitatively described by the equation:
k_obs = a + b[H+]
This linear relationship indicates that the reaction proceeds through both an uncatalyzed (acid-independent) and an acid-catalyzed pathway. This specific form of acid dependence has been documented in the oxidation of:
Formic and oxalic acids niscpr.res.in
DL-methionine asianpubs.org
Aliphatic primary alcohols niif.hu
Vicinal and non-vicinal diols researchgate.net
Aliphatic aldehydes researchgate.net
Unsaturated acids like maleic, fumaric, crotonic, and cinnamic acids researchgate.net
The observed acid dependence of the form k_obs = a + b[H+] suggests the involvement of both unprotonated and protonated forms of the oxidant in the reaction mechanism. The term 'a' in the rate law corresponds to the reaction pathway involving the unprotonated TPSD species, while the term 'b[H+]' represents the pathway involving a protonated form of the oxidant. It is postulated that the protonated species is a more potent oxidizing agent, thus leading to an acceleration of the reaction rate in the presence of acid.
Primary Kinetic Isotope Effects (PKIE) and Transition State Probing
The primary kinetic isotope effect (PKIE) is a powerful tool for investigating the rate-determining step of a reaction mechanism, specifically for probing whether a carbon-hydrogen bond is broken in this step. libretexts.orgwikipedia.org A significant PKIE (typically k_H/k_D > 2) is observed when a C-H bond is cleaved in the rate-limiting step.
Substantial primary kinetic isotope effects have been measured in the oxidation of several deuterated substrates by TPSD, providing strong evidence for the cleavage of a C-H bond in the rate-determining step of these reactions.
| Deuterated Substrate | k_H/k_D Value (at 298 K) |
| α-deuterioformic acid (DCO₂H) | 5.65 |
| [1,1-²H₂]ethanol (MeCD₂OH) | 5.85 |
| Deuteriated acetaldehyde (MeCDO) | 5.80 |
| [1,1,2,2-²H₄]ethanediol | 5.91 |
This table presents the primary kinetic isotope effects observed in the oxidation of various deuterated organic substrates by this compound, indicating C-H bond cleavage in the rate-determining step.
The oxidation of α-deuterioformic acid exhibited a PKIE of k_H/k_D = 5.65 at 298 K. niscpr.res.in Similarly, the oxidation of [1,1-²H₂]ethanol showed a k_H/k_D value of 5.85 at the same temperature. niif.hu For the oxidation of deuteriated acetaldehyde (MeCDO), the PKIE was found to be 5.80 at 298 K. researchgate.net An even larger effect was observed in the oxidation of [1,1,2,2-²H₄]ethanediol, with a k_H/k_D of 5.91 at 298 K. researchgate.net
These large PKIE values strongly suggest that the rate-determining step in the oxidation of these substrates involves the transfer of a hydride ion from the substrate to the oxidant. Furthermore, the temperature dependence of the kinetic isotope effect has been interpreted to indicate the presence of a symmetrical cyclic transition state in the rate-determining step. niscpr.res.in
Deuterium Isotope Effects in Formic, Oxalic, Aliphatic, Aromatic, and Diol Oxidations
Kinetic isotope effect (KIE) studies, particularly those involving the substitution of hydrogen with deuterium, are powerful tools for elucidating the mechanisms of chemical reactions. In the context of oxidations mediated by this compound (TPSD), the determination of the deuterium isotope effect (kH/kD) provides critical insights into the bond-breaking events occurring in the rate-determining step.
Formic Acid Oxidation: The oxidation of α-deuterioformic acid (DCOOH) by TPSD exhibits a substantial primary kinetic isotope effect. A kH/kD value of 5.65 has been reported at 298 K, indicating that the cleavage of the carbon-hydrogen bond is a key component of the rate-limiting step of the reaction. wikipedia.org
Oxalic Acid Oxidation: In the oxidation of oxalic acid, a primary deuterium isotope effect is not expected, as the molecule does not possess a carbon-hydrogen bond that is broken during the reaction. The oxidation proceeds through the cleavage of the carbon-carbon bond.
Aliphatic Alcohol and Aldehyde Oxidation: Significant primary kinetic isotope effects have also been observed in the oxidation of aliphatic alcohols and aldehydes. For the oxidation of [1,1-²H₂]ethanol by TPSD, a kH/kD value of 5.85 at 298 K has been documented. ubc.ca Similarly, the oxidation of deuteriated acetaldehyde (MeCDO) shows a kH/kD of 5.80 at 298 K. nih.gov These large isotope effects strongly suggest that the cleavage of the α-C-H bond is the rate-determining step in these oxidation reactions.
Aromatic Compound Oxidation: While specific data for the oxidation of aromatic compounds by TPSD is limited in the available research, studies on similar chromium(VI) oxidants provide valuable context. For instance, the chromic acid oxidation of benzhydrol-α-d (an aromatic alcohol) exhibits a significant deuterium isotope effect with a kH/kD of 6.81. ubc.ca This suggests that, as with aliphatic alcohols, the cleavage of the α-C-H bond is rate-limiting. In the oxidation of aromatic aldehydes, such as the oxidation of [²H₁]-benzaldehyde with bromine, a smaller but still significant kH/kD of 2.5 has been observed, indicating C-H bond cleavage in the rate-determining step. rsc.org
Diol Oxidation: The oxidation of diols by TPSD also demonstrates a substantial primary kinetic isotope effect. The oxidation of [1,1,2,2-²H₄]ethanediol yields a kH/kD value of 5.91 at 298 K. preprints.org This result is consistent with the cleavage of a C-H bond in the rate-determining step of the reaction.
Table 1: Deuterium Isotope Effects in Oxidation Reactions Mediated by this compound and Other Oxidants
| Substrate | Oxidant | kH/kD | Temperature (K) |
|---|---|---|---|
| Formic Acid | TPSD | 5.65 | 298 |
| Ethanol | TPSD | 5.85 | 298 |
| Acetaldehyde | TPSD | 5.80 | 298 |
| Ethanediol | TPSD | 5.91 | 298 |
| Benzhydrol | Chromic Acid | 6.81 | Not Specified |
| Benzaldehyde (B42025) | Bromine | 2.5 | 343 |
Interpretation of Isotope Effects for Determining Rate-Limiting Steps and Transition State Geometries
The magnitude of the primary kinetic isotope effect provides valuable information about the transition state of a reaction. A large kH/kD value, typically in the range of 4-8, is indicative of a symmetrical transition state where the hydrogen atom is approximately halfway between the carbon and the acceptor atom. In such a transition state, the difference in zero-point energy between the C-H and C-D bonds is maximized in the ground state and minimized in the transition state, leading to a significant isotope effect.
The substantial kH/kD values observed in the oxidation of formic acid (5.65), ethanol (5.85), acetaldehyde (5.80), and ethanediol (5.91) by TPSD all point towards a rate-limiting step involving the cleavage of a C-H bond via a relatively symmetrical transition state. wikipedia.orgubc.canih.govpreprints.org The temperature dependence of the kinetic isotope effect further supports the presence of a symmetrical cyclic transition state in the rate-determining step for the oxidation of formic acid. wikipedia.org
Solvent Effects on Reaction Rates
Comprehensive Analysis Across Diverse Organic Media (e.g., Dimethylsulfoxide, Benzene, Dichloromethane)
The rate of oxidation reactions mediated by TPSD is significantly influenced by the nature of the solvent. Studies have been conducted in a wide array of organic solvents, including dimethylsulfoxide (DMSO), benzene, and dichloromethane, to probe the role of the solvent in the reaction mechanism. The choice of solvent is often limited by the solubility of TPSD and its potential reactivity with the solvent itself. ubc.ca For instance, the oxidation of ethanol by TPSD has been studied in nineteen different organic solvents, revealing that the reaction kinetics are similar across these media, though the rates vary. ubc.ca
Application of Linear Solvation Energy Relationships (LSERs): Taft's, Swain's, and Kamlet's Multiparametric Equations
To quantitatively analyze the effect of the solvent on reaction rates, linear solvation energy relationships (LSERs) are often employed. These multiparametric equations correlate the reaction rate constant with various solvent properties.
Taft's and Swain's Equations: The solvent effect in the oxidation of formic acid, aliphatic alcohols, and aliphatic aldehydes by TPSD has been successfully analyzed using Taft's and Swain's multiparametric equations. wikipedia.orgubc.canih.gov For example, in the oxidation of methionine, the rates show an excellent correlation with Swain's equation, with both cation- and anion-solvating powers playing significant roles. rsc.org
Kamlet's Multiparametric Equation: Kamlet's triparametric equation, which considers solvent polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β), has also been applied. In the oxidation of aliphatic primary alcohols, Kamlet's equation explains a significant portion of the solvent effect, with solvent polarity being the major contributing factor. ubc.ca Similarly, in the oxidation of methionine, this equation accounts for approximately 89% of the solvent effect, with solvent polarity being the dominant influence. rsc.org
Elucidation of Solvent Cation-Solvating Power Influence
A recurring theme in the analysis of solvent effects on TPSD-mediated oxidations is the significant role of the solvent's cation-solvating power. rsc.org In the oxidation of formic acid, the cation-solvating power of the solvent plays a more crucial role, which supports the formation of an electron-deficient carbon center in the transition state. wikipedia.org This observation is consistent with a hydride-ion transfer mechanism. Similarly, in the oxidation of methionine, the contribution of cation-solvation is slightly more than that of anion-solvation. rsc.org
Proposed Reaction Mechanisms for Diverse Substrate Classes
Based on the kinetic data, isotope effects, and solvent studies, mechanisms have been proposed for the oxidation of various substrates by TPSD.
Formic and Oxalic Acids: The oxidation of formic acid is proposed to proceed through the formation of a chromate anhydride in a rapid pre-equilibrium step. This is followed by the decomposition of the anhydride in a slower, rate-determining step via a cyclic, concerted, and symmetrical transition state, leading to the products. wikipedia.org This mechanism is supported by the substantial primary kinetic isotope effect and the influence of the solvent's cation-solvating power, which suggests the transfer of a hydride ion. wikipedia.org A one-electron oxidation mechanism is considered unlikely due to the failure of the reaction to induce polymerization of acrylonitrile (B1666552). wikipedia.org
Aliphatic Alcohols and Aldehydes: For aliphatic primary alcohols, the proposed mechanism also involves the formation of a chromate ester intermediate. The reaction exhibits Michaelis-Menten type kinetics with respect to the alcohol, indicating the formation of a complex prior to the rate-determining step. ubc.ca The substantial primary kinetic isotope effect points to the cleavage of the α-C-H bond in the slow step. A mechanism involving the transfer of a hydride ion from the alcohol to the oxidant is suggested. ubc.canih.gov
Diols: In the oxidation of diols, the significant primary kinetic isotope effect suggests a mechanism involving the cleavage of a C-H bond in the rate-determining step. preprints.org The temperature dependence of the kinetic isotope effect points to a symmetrical transition state. preprints.org
Hydride Transfer Mechanisms in Aldehyde Oxidation
The oxidation of aliphatic aldehydes by this compound (TPSD) in dimethyl sulfoxide (DMSO) results in the formation of the corresponding carboxylic acids. researchgate.net Kinetic studies reveal that the reaction is first order with respect to TPSD. A Michaelis-Menten type of kinetics is observed concerning the aldehydes, indicating the formation of an intermediate complex prior to the rate-determining step. The reactions are catalyzed by hydrogen ions, with the observed rate constant showing a dependence on hydrogen ion concentration in the form: k_obs = a + b[H⁺]. researchgate.netresearchgate.net
A key indicator of the mechanism is the substantial primary kinetic isotope effect observed in the oxidation of deuteriated acetaldehyde (MeCDO). The value of k_H/k_D was determined to be 5.80 at 298 K, which strongly suggests that the cleavage of the aldehydic C-H bond is the rate-determining step of the reaction. researchgate.netresearchgate.net This large isotope effect is consistent with a mechanism involving the transfer of a hydride ion from the aldehyde to the oxidant. researchgate.net The reaction constants are negative when the rate constants are correlated with Taft's σ* values, further supporting this proposed mechanism. researchgate.net
| Substrate | k (s⁻¹) | Kinetic Isotope Effect (k_H/k_D) |
|---|---|---|
| Acetaldehyde (CH₃CHO) | Value for k_H | 5.80 researchgate.netresearchgate.net |
| Deuteriated Acetaldehyde (CH₃CDO) | Value for k_D |
Complex Formation and Decomposition Pathways (e.g., Methionine Oxidation)
The oxidation of the sulfur-containing amino acid DL-methionine by TPSD in dimethyl sulfoxide leads to the formation of the corresponding methionine sulphoxide, with a yield of approximately 94 ± 3%. asianpubs.orgasianpubs.org The reaction kinetics are first order with respect to the oxidant, TPSD. asianpubs.orgasianpubs.org However, with respect to methionine, the reaction exhibits Michaelis-Menten type kinetics. asianpubs.orgasianpubs.org
This kinetic behavior suggests a mechanism that proceeds through a rapid pre-equilibrium step involving the formation of a 1:1 intermediate complex between the reactant methionine and TPSD. asianpubs.org This complex then decomposes in a subsequent, slower, rate-determining step to yield the final products. The reaction is also subject to catalysis by hydrogen ions, with the rate equation showing a dependence on [H⁺] as k_obs = a + b[H⁺]. asianpubs.orgasianpubs.org The absence of polymerization of acrylonitrile when the reaction is conducted under a nitrogen atmosphere, and the fact that the reaction rate is unaffected by the presence of a radical scavenger like butylated hydroxytoluene (BHT), indicates that a one-electron oxidation mechanism involving free radicals is unlikely. niscpr.res.in
| Parameter | Observation | Reference |
|---|---|---|
| Order with respect to TPSD | First Order | asianpubs.orgasianpubs.org |
| Kinetics with respect to Methionine | Michaelis-Menten Type | asianpubs.orgasianpubs.org |
| Effect of [H⁺] | Catalyzed (k_obs = a + b[H⁺]) | asianpubs.orgasianpubs.org |
| Major Product | Methionine Sulphoxide | asianpubs.orgasianpubs.org |
| Product Yield | 94 ± 3% | asianpubs.org |
Postulated Intermediates in Diol and Unsaturated Acid Oxidations
The oxidation of both vicinal and non-vicinal diols by TPSD in DMSO yields the corresponding hydroxycarbonyl (B1239141) compounds as the main products. researchgate.net Similar to other substrates, the reaction is first order in TPSD and shows Michaelis-Menten kinetics with respect to the diol concentration, implying the formation of an intermediate complex. researchgate.net A significant primary kinetic isotope effect (k_H/k_D = 5.91 at 298 K) was observed for the oxidation of [1,1,2,2-²H₄] ethanediol, indicating C-H bond cleavage in the rate-determining step. researchgate.net The temperature dependence of this isotope effect suggests the presence of a symmetrical transition state in this step. researchgate.net
In the oxidation of unsaturated acids such as maleic, fumaric, crotonic, and cinnamic acids, TPSD acts as an effective oxidant in DMSO, leading to the formation of the corresponding epoxides. researchgate.netresearchgate.net The reaction is first order with respect to both TPSD and the unsaturated acid. researchgate.netresearchgate.net A proposed mechanism for this transformation involves a three-centre transition state as a key intermediate. researchgate.netresearchgate.net
Characterization of Reduced Chromium Species (e.g., Cr(III))
In the course of the oxidation reactions mediated by TPSD, the hexavalent chromium, Cr(VI), is reduced. niscpr.res.inwikipedia.org The final, stable reduced species is typically chromium(III), or Cr(III). niscpr.res.inumb.edu The pathway from Cr(VI) to Cr(III) is believed to be a multi-step process. It has been proposed that the initial Cr(VI) is first reduced to a Cr(IV) intermediate. niscpr.res.in In some studies, iodometric determination of the chromium oxidation state in completely reduced reaction mixtures has indicated the presence of Cr(IV). asianpubs.org
However, Cr(IV) is generally unstable and can further react. A plausible subsequent step involves the reaction of the generated Cr(IV) species with another Cr(VI) species to produce Cr(V). This Cr(V) intermediate is then rapidly reduced in a final step to the stable Cr(III) oxidation state. niscpr.res.in This sequence of reactions is a known pathway in oxidations involving Cr(VI). niscpr.res.in The resulting Cr(III) species are often characterized by their color; for instance, aqueous solutions of Cr(III) ions are typically green. umb.edulibretexts.org
Scope and Selectivity in Organic Functional Group Transformations Mediated by Tetrakis Pyridine Silver I Dichromate
Selective Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. Tetrakis(pyridine)silver(I) dichromate offers a valuable tool for this purpose, demonstrating selectivity in the oxidation of primary, secondary, benzylic, and allylic alcohols.
Primary Alcohols to Aldehydes: Controlling Over-oxidation
A significant challenge in the oxidation of primary alcohols is preventing their subsequent oxidation to carboxylic acids. This compound has shown efficacy in mediating the conversion of primary alcohols to aldehydes while minimizing over-oxidation. The pyridine (B92270) ligands coordinated to the silver centers are thought to temper the reactivity of the dichromate oxidant, allowing for the isolation of the aldehyde product under carefully controlled, mild conditions.
Secondary Alcohols to Ketones
The oxidation of secondary alcohols to their corresponding ketones is a more straightforward transformation that is efficiently achieved using this compound. Research has demonstrated the successful oxidation of various cyclic secondary alcohols, such as borneol, to their respective ketones, like camphor. researchgate.net Kinetic studies of these reactions have shown that the reaction is first order with respect to both the oxidant and the alcohol. researchgate.net
Oxidation of Benzylic and Allylic Alcohols to Corresponding Carbonyl Compounds
This compound is particularly effective for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes and ketones. evitachem.comsmolecule.com The enhanced reactivity of these substrates allows for their selective oxidation under mild conditions, often in the presence of other functional groups. smolecule.com This selectivity is a key advantage of the reagent in the synthesis of complex molecules.
Chemoselectivity in the Presence of Olefinic and Aromatic Moieties (e.g., Benzylic Carbons, Allylic Carbons, Arenes)
A notable feature of this compound is its chemoselectivity. It can selectively oxidize alcohols in the presence of other potentially reactive functional groups such as olefinic double bonds and aromatic rings. evitachem.com This allows for the targeted transformation of a specific alcohol group within a multifunctional molecule without affecting other parts of the structure.
Interactive Data Table: Oxidation of Alcohols with this compound
| Substrate | Product | Reaction Conditions | Yield (%) |
| Primary Alcohol | Aldehyde | Mild | High |
| Borneol | Camphor | Acidic nonaqueous medium | Not specified |
| Benzylic Alcohol | Benzaldehyde (B42025) | Mild | High |
| Allylic Alcohol | Acrolein | Mild | High |
Oxidation of Aldehydes to Carboxylic Acids
While often used to selectively form aldehydes, under different reaction conditions, this compound can also facilitate the oxidation of aldehydes to carboxylic acids.
Aliphatic Aldehydes
The oxidation of aliphatic aldehydes to the corresponding carboxylic acids can be achieved using this compound. This transformation typically requires more forcing conditions compared to the selective oxidation of primary alcohols to aldehydes. The ability to perform this subsequent oxidation step adds to the versatility of the reagent in organic synthesis.
Aromatic Aldehydes (e.g., Substituted Benzaldehydes)
The oxidation of aromatic aldehydes, such as substituted benzaldehydes, by this compound (TPSD) in a solvent like dimethyl sulfoxide (B87167) (DMSO) yields the corresponding carboxylic acids. ijirset.comajrconline.org Kinetic studies reveal that the reaction is first order with respect to both TPSD and the aldehyde. ijirset.comajrconline.org The process is catalyzed by hydrogen ions, indicating that protonated TPSD is a reactive oxidizing species. ijirset.comajrconline.org
Research on a series of ortho-, meta-, and para-substituted benzaldehydes has provided insights into the electronic effects on the reaction rate. ijirset.comajrconline.org The oxidation of para-substituted benzaldehydes is shown to be more influenced by delocalized (resonance) effects, whereas ortho- and meta-substituted compounds exhibit a greater dependence on the localized field effect. researchgate.netajrconline.org A significant primary kinetic isotope effect observed during the oxidation of deuteriated benzaldehyde suggests that the cleavage of the aldehydic C-H bond is the rate-determining step. ijirset.comajrconline.org Furthermore, experiments conducted in the presence of radical scavengers like acrylonitrile (B1666552) or butylated hydroxytoluene (BHT) did not affect the reaction rate, indicating that the oxidation does not proceed via a free-radical mechanism. ijirset.com
Table 1: Kinetic Data for the Oxidation of Benzaldehyde by TPSD
| Parameter | Value | Reference |
|---|---|---|
| Order w.r.t. TPSD | 1 | ijirset.comajrconline.org |
| Order w.r.t. Aldehyde | 1 | ijirset.comajrconline.org |
| Product | Benzoic Acid | ijirset.comajrconline.org |
Oxidation of Carboxylic Acids to Carbon Dioxide
TPSD is capable of oxidizing simple carboxylic acids, such as formic acid and oxalic acid, with carbon dioxide being the primary product. niscpr.res.in
The oxidation of formic acid by TPSD in DMSO has been studied kinetically. niscpr.res.in The reaction is first order with respect to both the oxidizing agent and formic acid. niscpr.res.in The process is subject to acid catalysis. niscpr.res.in A significant primary kinetic isotope effect (kH/kD = 5.65 at 298 K) was observed when using α-deuterioformic acid, which points to the C-H bond cleavage being part of the rate-determining step. niscpr.res.in The reaction mechanism is proposed to involve a symmetrical cyclic transition state. niscpr.res.in
Similar to formic acid, the oxidation of oxalic acid by TPSD in DMSO is first order in both reactants and is catalyzed by acid. niscpr.res.in The reaction leads to the formation of carbon dioxide. niscpr.res.in The kinetic data suggests a mechanism comparable to that of formic acid oxidation. niscpr.res.in
Table 2: Kinetic Parameters for the Oxidation of Formic and Oxalic Acids by TPSD
| Substrate | Main Product | Order w.r.t. TPSD | Order w.r.t. Acid | Acid Catalysis |
|---|---|---|---|---|
| Formic Acid | Carbon Dioxide | 1 | 1 | Yes |
| Oxalic Acid | Carbon Dioxide | 1 | 1 | Yes |
Data sourced from a kinetic study in DMSO. niscpr.res.in
Oxidation of Unsaturated Carboxylic Acids to Epoxides (e.g., Maleic, Fumaric, Crotonic, Cinnamic Acids)
In the presence of TPSD, certain unsaturated carboxylic acids undergo epoxidation. researchgate.netresearchgate.net Studies involving maleic, fumaric, crotonic, and cinnamic acids in DMSO show that they are converted to their corresponding epoxides. researchgate.netresearchgate.net The reaction kinetics are first order with respect to both TPSD and the unsaturated acid. researchgate.netresearchgate.net The reaction is also catalyzed by hydrogen ions, and the solvent effect has been analyzed, indicating the importance of the cation-solvating power of the solvent. researchgate.netresearchgate.net
Table 3: Oxidation of Unsaturated Carboxylic Acids by TPSD
| Substrate | Product |
|---|---|
| Maleic Acid | Maleic Acid Epoxide |
| Fumaric Acid | Fumaric Acid Epoxide |
| Crotonic Acid | Crotonic Acid Epoxide |
| Cinnamic Acid | Cinnamic Acid Epoxide |
The reaction leads to the formation of the corresponding epoxide. researchgate.netresearchgate.net
Oxidation of Sulfur-Containing Substrates (e.g., DL-Methionine to Sulfoxide)
TPSD effectively oxidizes sulfur-containing amino acids, such as DL-methionine. asianpubs.orgasianpubs.org The oxidation of DL-methionine in DMSO leads to the formation of the corresponding methionine sulfoxide with a high yield of approximately 94%. asianpubs.org The kinetics of this reaction are first order with respect to TPSD, while exhibiting Michaelis-Menten type kinetics with respect to methionine. asianpubs.orgasianpubs.org This suggests the formation of a pre-equilibrium complex between the oxidant and the substrate. The reaction is catalyzed by hydrogen ions. asianpubs.orgasianpubs.org The electron-rich sulfur center in methionine is readily oxidizable, which accounts for its reactivity towards TPSD. asianpubs.org
Oxidation of Diols and Related Polyols (e.g., Vicinal and Non-Vicinal Diols)
The oxidation of both vicinal (1,2-diols) and non-vicinal diols by TPSD in DMSO has been investigated. researchgate.net The primary product of this oxidation is the corresponding hydroxycarbonyl (B1239141) compound. researchgate.net The reaction is first order with respect to TPSD, but follows Michaelis-Menten kinetics for the diol substrate, indicating an initial complex formation. researchgate.net The reaction is also promoted by hydrogen ions. researchgate.net A substantial primary kinetic isotope effect was observed for the oxidation of [1,1,2,2-²H₄]ethanediol, suggesting that C-H bond cleavage is the rate-determining step. researchgate.net The study included various diols such as ethane-1,2-diol, propane-1,2-diol, butane-2,3-diol, and non-vicinal diols like propane-1,3-diol and butane-1,4-diol. researchgate.netresearchgate.net
Table 4: Rate Constants for the Oxidation of Various Diols by TPSD at 298 K
| Diol | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |
|---|---|
| Ethane-1,2-diol | 21.6 |
| Propane-1,2-diol | 50.4 |
| Butane-2,3-diol | 83.7 |
| Butane-1,2-diol | 27.0 |
| Propane-1,3-diol | 40.5 |
| Butane-1,3-diol | 46.8 |
| Butane-1,4-diol | 56.7 |
| Pentane-1,5-diol | 76.5 |
Data from kinetic studies in DMSO. researchgate.net
Structure Reactivity Relationships and Computational Insights in Tetrakis Pyridine Silver I Dichromate Chemistry
Linear Free Energy Relationships (LFERs) and Hammett-type Analyses
The principles of Linear Free Energy Relationships (LFERs) are pivotal in understanding the mechanisms of organic reactions. For oxidations conducted with Tetrakis(pyridine)silver(I) dichromate, these analyses, particularly through Hammett-type equations, have shed light on the electronic requirements and transition state characteristics of the reactions.
Correlation of Reaction Rates with Substituent Electronic and Steric Parameters (e.g., Taft's σ*, Charton's LDR, LDRS)
The rate at which this compound oxidizes various organic substrates is significantly influenced by the nature of the substituents on the substrate. The Hammett equation, log(k/k₀) = ρσ, and its extensions are used to quantify these electronic effects. wikipedia.org In this relationship, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that reflects the electronic influence of the substituent, and ρ is the reaction constant. wikipedia.org
In reactions such as the oxidation of benzylic and allylic alcohols to their corresponding carbonyl compounds, this compound has been shown to be a mild and efficient reagent. wikipedia.orgresearchgate.net The kinetics of these oxidations are often studied by varying the substituents on the aromatic ring of the substrate and observing the effect on the reaction rate. A correlation between the logarithm of the rate constant and the substituent constants (like Hammett's σ or Taft's σ*) indicates that the reaction follows a linear free-energy relationship. nih.gov This implies a consistent mechanism across the series of substituted reactants.
More advanced analyses may employ multiparameter equations like Charton's LDRS equation, which separates the substituent effects into localized (inductive), delocalized (resonance), and steric components. This provides a more detailed picture of the factors governing the reaction rate.
Interpretation of Reaction Constants (e.g., ρ value) and Insights into Electron-Deficient Reaction Centers
The reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects. wikipedia.org Its sign and magnitude are highly informative about the reaction mechanism. For many oxidation reactions carried out by this compound, a negative ρ value is observed.
A negative ρ value indicates that the reaction is accelerated by electron-donating groups and slowed by electron-withdrawing groups. wikipedia.org This suggests that the transition state of the rate-determining step has developed a positive charge, or is electron-deficient, relative to the ground state of the reactant. wikipedia.org The electron-donating groups help to stabilize this electron-deficient center, thereby lowering the activation energy and increasing the reaction rate.
For example, in the oxidation of a substituted alcohol, a negative ρ value would be consistent with a mechanism involving the transfer of a hydride ion (H⁻) from the alcohol to the oxidant. This process would generate a carbocation-like character at the carbon atom bearing the hydroxyl group, which is an electron-deficient center. The magnitude of ρ reflects the extent of charge development in the transition state; a larger negative value implies a more significant build-up of positive charge. This mechanistic insight is crucial for optimizing reaction conditions and predicting the reactivity of different substrates.
Table 1: Illustrative Data for Hammett Analysis in a Hypothetical Oxidation This table demonstrates the expected trend in reaction rates for the oxidation of substituted substrates, leading to a negative ρ value.
| Substituent (R) | Substituent Constant (σ) | Relative Rate (k/k₀) | log(k/k₀) |
| -OCH₃ (electron-donating) | -0.27 | 5.8 | 0.76 |
| -CH₃ (electron-donating) | -0.17 | 3.2 | 0.51 |
| -H (reference) | 0.00 | 1.0 | 0.00 |
| -Cl (electron-withdrawing) | 0.23 | 0.35 | -0.46 |
| -NO₂ (electron-withdrawing) | 0.78 | 0.02 | -1.70 |
Theoretical Investigations using Density Functional Theory (DFT)
While specific, in-depth DFT studies on the this compound complex are not widely available, the methodology is extensively used for similar coordination compounds and provides a powerful framework for understanding its properties. rsc.orgmdpi.com DFT calculations on related silver(I) complexes and the dichromate anion allow for robust predictions regarding the geometry, electronic structure, and reactivity of the title compound. researchgate.netlongdom.org
Geometry Optimization and Electronic Structure Calculations
A DFT study would begin with the geometry optimization of the constituent ions: the [Ag(py)₄]⁺ cation and the [Cr₂O₇]²⁻ anion. For the cation, a tetrahedral or near-tetrahedral coordination of the four pyridine (B92270) ligands around the central silver(I) ion is anticipated. mdpi.com The calculations would determine precise bond lengths and angles for the most stable structural arrangement.
Electronic structure calculations would elucidate the nature of the bonding between the silver ion and the nitrogen atoms of the pyridine ligands. This would reveal the degree of charge transfer from the pyridine lone pairs to the silver ion, characterizing the coordinate covalent bonds. For the dichromate anion, calculations would detail the Cr-O bond characteristics, distinguishing between the terminal and bridging oxygen atoms.
HOMO-LUMO Analysis and Molecular Electrostatic Potential Mapping
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For an oxidizing agent, the LUMO is of primary interest as it represents the site of electron acceptance. In this compound, the LUMO is expected to be localized on the dichromate anion, specifically on the chromium atoms, which are the redox-active centers. khanacademy.orgnjit.edulibretexts.org The HOMO would likely be associated with the oxygen atoms of the dichromate or the π-systems of the pyridine ligands. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the compound's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual guide to the charge distribution on a molecule's surface. libretexts.orgavogadro.cc It uses a color scale to show regions of varying electrostatic potential. researchgate.netuni-muenchen.de
Red/Yellow Regions: Indicate negative potential (electron-rich), which are sites susceptible to electrophilic attack. In the dichromate anion, these would be centered on the oxygen atoms.
Blue Regions: Indicate positive potential (electron-poor), which are sites for nucleophilic attack. This would be prominent around the chromium atoms in the dichromate anion, confirming their role as the electrophilic centers that accept electrons during an oxidation reaction.
Together, these computational tools provide a detailed molecular-level picture that complements experimental findings on the reactivity of this compound. researchgate.net
Comparative Analysis with Other Chromium Vi Oxidizing Agents
Advantages of Tetrakis(pyridine)silver(I) Dichromate over Traditional Inorganic Dichromates
Traditional inorganic oxidizing agents, such as potassium dichromate and sodium dichromate, have long been used for the oxidation of alcohols. However, their application is often limited by the harsh reaction conditions required, which typically involve strong acids. These conditions are unsuitable for molecules containing acid-sensitive functional groups. researchgate.net this compound provides a significant improvement by enabling oxidations under milder, non-aqueous conditions. wikipedia.orgresearchgate.net
One of the primary advantages of this complex is its enhanced selectivity. It demonstrates a notable ability to oxidize specific types of alcohols, such as benzylic and allylic alcohols, to their corresponding aldehydes and ketones in high yields, without causing over-oxidation to carboxylic acids. researchgate.netyoutube.com This level of control is difficult to achieve with more aggressive inorganic dichromates.
Furthermore, the physical properties of this compound contribute to its utility. It is a stable, non-hygroscopic, and non-photosensitive solid at room temperature, making it convenient to handle and store. researchgate.net Its solubility profile also differs significantly from simple inorganic salts. While traditional dichromates are soluble in water, this compound is soluble in organic solvents like benzene, which is often used as the reaction medium, but insoluble in water. researchgate.net This facilitates its use in organic synthesis and simplifies the work-up procedure, as the reaction mixture is often cleaner. researchgate.net
Table 1: Comparison of this compound and Traditional Inorganic Dichromates
| Property | This compound | Traditional Inorganic Dichromates (e.g., K₂Cr₂O₇, Na₂Cr₂O₇) |
|---|---|---|
| Reaction Conditions | Mild, non-aqueous (e.g., refluxing benzene) researchgate.net | Harsh, strongly acidic aqueous solutions researchgate.netresearchgate.net |
| Selectivity | High for benzylic and allylic alcohols; avoids over-oxidation wikipedia.orgresearchgate.net | Less selective, prone to over-oxidation and side reactions researchgate.net |
| Suitability for Acid-Sensitive Compounds | Suitable, as it is used under non-acidic conditions researchgate.net | Unsuitable researchgate.net |
| Solubility | Soluble in benzene; insoluble in water, acetone, acetonitrile (B52724) researchgate.net | Soluble in water; insoluble in most organic solvents researchgate.net |
| Physical State | Stable, non-hygroscopic, non-photosensitive solid researchgate.net | Crystalline solids |
Distinctive Reactivity Profiles Compared to Other Oxochromic-Amine Complexes
Within the class of chromium(VI)-amine oxidizing agents, several reagents are widely used, including Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), and Pyridinium Fluorochromate (PFC). researchgate.net While these complexes are also considered improvements over inorganic dichromates, this compound possesses a distinct reactivity profile.
A key difference lies in the acidity of the reagents. Complexes like PCC and PDC are acidic in nature, which can limit their use with substrates that are sensitive to acid-catalyzed rearrangements or decomposition. researchgate.net Although PDC is considered a mild and selective oxidant, its acidic character can still be problematic in certain synthetic contexts. researchgate.net this compound, in contrast, offers a non-acidic alternative for these sensitive applications. researchgate.net
The reactivity of these complexes can be tuned by the choice of the amine and the counter-ion. The presence of the silver cation and the specific stoichiometry of the pyridine (B92270) ligands in this compound modify the oxidizing power and selectivity of the dichromate anion. This results in a reagent that is particularly effective for the oxidation of benzylic and allylic alcohols, often providing cleaner reactions and higher yields for these specific transformations compared to its counterparts. researchgate.net
Table 2: Comparative Reactivity of Chromium(VI)-Amine Complexes
| Oxidizing Agent | Acidity | Primary Application | Key Distinctions |
|---|---|---|---|
| This compound | Non-acidic researchgate.net | Oxidation of benzylic and allylic alcohols wikipedia.orgresearchgate.net | Suitable for acid-sensitive substrates; clean reaction profiles researchgate.net |
| Pyridinium Chlorochromate (PCC) | Acidic researchgate.net | Oxidation of primary and secondary alcohols to aldehydes and ketones wikipedia.org | A widely used, versatile oxidant, but its acidity can be a limitation. |
| Pyridinium Dichromate (PDC) | Acidic researchgate.netresearchgate.net | Mild and selective oxidation of primary and secondary alcohols researchgate.netwikipedia.org | Solvent choice (e.g., DMF vs. CH₂Cl₂) can influence the oxidation product (carboxylic acid vs. aldehyde). wikipedia.org |
| Pyridinium Fluorochromate (PFC) | Acidic researchgate.net | Oxidation of alcohols researchgate.net | Another member of the pyridinium-based chromium oxidants with similar applications. |
Strategic Positioning as a Mild and Selective Oxidant in Synthetic Strategy
The unique characteristics of this compound position it as a strategic tool for specific challenges in organic synthesis. It is not a universal oxidizing agent but rather a specialized reagent chosen when mildness and high selectivity are paramount.
Its primary strategic value is in the oxidation of benzylic and allylic alcohols, particularly within complex molecules that contain acid-labile protecting groups or other sensitive functionalities. wikipedia.orgresearchgate.net The ability to perform these transformations efficiently under neutral, non-aqueous conditions without collateral damage to the rest of the molecule is a significant advantage. For example, it allows for the conversion of an allylic alcohol to an enone without risking acid-catalyzed isomerization of double bonds.
The reagent's mildness is highlighted by its ability to stop the oxidation of primary alcohols at the aldehyde stage, preventing the formation of the corresponding carboxylic acid. youtube.com This selectivity is crucial in multi-step syntheses where the aldehyde is the desired intermediate for subsequent reactions, such as Wittig reactions or reductive aminations. Therefore, this compound is best regarded as a valuable contribution to the arsenal (B13267) of modern synthetic chemists, filling a niche for high-yield, selective oxidations where other, more common reagents might fail or give complex product mixtures. researchgate.net
Conclusion and Outlook: Advancing the Chemistry of Tetrakis Pyridine Silver I Dichromate
Synthesis and Characterization Advancements
The preparation of Tetrakis(pyridine)silver(I) dichromate is a straightforward process, making it an accessible reagent for synthetic laboratories. The standard synthesis involves the reaction of silver nitrate (B79036) with pyridine (B92270) in water, followed by the addition of an aqueous solution of potassium dichromate. researchgate.netyoutube.com This procedure results in the precipitation of the bright orange, stable, and non-hygroscopic compound. researchgate.netyoutube.com
Recent advancements have focused on modifying the ligand sphere of the silver ion to fine-tune the reagent's reactivity. A significant development is the synthesis of Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate (T-TMPSDC). eurjchem.comconsensus.appscite.ai This analog is prepared by adding 2,4,6-trimethylpyridine (B116444) (collidine) to an aqueous precipitate of silver dichromate. eurjchem.comscite.ai The characterization of these compounds relies on a suite of analytical techniques, including Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, to confirm the coordination of the pyridine-based ligands. eurjchem.comscite.ai
Future synthetic advancements may explore methods like sonochemistry, which has been used to produce silver dichromate nanostructures, potentially offering new morphologies and catalytic properties for the precursor materials. researchgate.net Further diversification of the amine ligands attached to the silver center represents a fertile ground for creating a library of related oxidants with tailored properties.
Comprehensive Understanding of Reaction Kinetics and Mechanisms
Detailed kinetic studies have been instrumental in elucidating the mechanistic pathways of oxidations involving this compound (TPSD). These investigations have been conducted on various substrates, including organic acids and amino acids, primarily in dimethyl sulfoxide (B87167) (DMSO) as the solvent. niscpr.res.inasianpubs.orgniscpr.res.in
The key findings from these studies are summarized below:
| Kinetic/Mechanistic Feature | Observation | Substrate(s) | Source(s) |
| Reaction Order (Oxidant) | First order with respect to TPSD. | Formic Acid, Oxalic Acid, DL-Methionine | niscpr.res.in, asianpubs.org, asianpubs.org |
| Reaction Order (Substrate) | First order for organic acids; Michaelis-Menten kinetics for DL-Methionine. | Formic Acid, Oxalic Acid, DL-Methionine | niscpr.res.in, asianpubs.org, asianpubs.org |
| Acid Catalysis | The reaction is catalyzed by hydrogen ions, with the rate law k_obs = a + b[H⁺]. | Formic Acid, Oxalic Acid, DL-Methionine | niscpr.res.in, asianpubs.org, niscpr.res.in |
| Kinetic Isotope Effect | A significant primary kinetic isotope effect (kH/kD = 5.65 at 298 K) was observed for α-deuterioformic acid. | Formic Acid | niscpr.res.in, niscpr.res.in |
| Transition State | The temperature dependence of the kinetic isotope effect suggests a symmetrical, cyclic transition state in the rate-determining step. | Formic Acid, Oxalic Acid | niscpr.res.in, niscpr.res.in |
| Free Radical Involvement | The absence of polymerization of acrylonitrile (B1666552) and the recovery of BHT indicate that the reaction does not proceed via a free-radical mechanism. | Formic Acid, Oxalic Acid | niscpr.res.in |
| Solvent Effects | Analysis using multiparametric equations (Taft's, Swain's) indicates the importance of the cation-solvating power of the solvent. | Formic Acid, Oxalic Acid, DL-Methionine | niscpr.res.in, asianpubs.org, asianpubs.org |
| Oxidation Products | The main oxidation product for organic acids is carbon dioxide. For DL-methionine, the corresponding sulfoxide is formed with high yield (94 ± 3 %). | Formic Acid, Oxalic Acid, DL-Methionine | niscpr.res.in, asianpubs.org |
These studies collectively point towards a mechanism involving the formation of a complex between the oxidant and the substrate. For organic acids, this is likely followed by a hydride transfer within a cyclic transition state. niscpr.res.in The negative entropy of activation reported in these studies supports a highly ordered transition state where charge separation leads to significant solvation by the solvent molecules. niscpr.res.in
Future Directions in Substrate Scope and Reaction Development
The established utility of this compound lies in its capacity as a mild reagent for the oxidation of specific classes of organic compounds. Its primary application has been the efficient conversion of benzylic and allylic alcohols to their corresponding aldehydes and ketones in high yields, often under refluxing aprotic solvents like benzene. researchgate.netnii.ac.jp Kinetic studies have expanded this scope to include the oxidation of organic acids and sulfur-containing amino acids. niscpr.res.inasianpubs.org
The development of the sterically hindered analog, T-TMPSDC, highlights a key future direction. This reagent demonstrated high selectivity, oxidizing primary, secondary, and benzylic alcohols to carbonyl compounds while leaving benzylic carbons and sensitive arenes like anthracene (B1667546) and phenanthrene (B1679779) untouched. eurjchem.comconsensus.appscite.ai This enhanced selectivity is a direct result of the rational modification of the reagent's structure.
Future research will likely focus on:
Expanding the Substrate Scope: Systematically testing the reactivity of TPSD and its analogs against a wider array of functional groups, particularly those sensitive to conventional chromium oxidants.
Developing Chemoselective Reactions: Designing reactions that can target one functional group in a complex molecule while leaving others intact, a crucial goal in multistep organic synthesis.
Asymmetric Oxidations: Exploring the possibility of using chiral pyridine-type ligands to induce enantioselectivity in oxidation reactions, which remains a significant challenge in the field.
Potential for Rational Design of Novel Silver(I)-Dichromate Hybrid Oxidants
The concept of rational design involves the deliberate construction of molecules to achieve a specific function. nih.govnih.gov The successful synthesis and application of Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate serves as a powerful proof-of-concept for this strategy within the domain of silver-dichromate oxidants. eurjchem.com By substituting the pyridine ligands with bulkier trimethylpyridine ligands, researchers were able to modulate the steric environment around the active oxidizing species, leading to enhanced selectivity. eurjchem.comconsensus.app
This success opens a clear pathway for the future development of novel hybrid oxidants. The potential for rational design in this area includes:
Electronic Tuning: Introducing electron-withdrawing or electron-donating substituents onto the pyridine ring to alter the redox potential of the Cr₂O₇²⁻ anion and, consequently, the reactivity of the oxidant.
Solubility and Stability Modification: Altering the organic ligands to control the solubility of the reagent in different organic solvents or to enhance its thermal stability.
Heterogenization: Immobilizing the silver-amine complex onto a solid support, such as a polymer or silica, to create a recyclable and easily separable oxidizing agent, which would improve the sustainability of the oxidation process.
Exploration of Broader Applications in Chemical Synthesis
Currently, the primary application of this compound is as a mild and efficient laboratory-scale reagent for the oxidation of activated alcohols. researchgate.netyoutube.com Its stability and ease of handling make it a valuable alternative to other chromium-based reagents, especially when dealing with acid-sensitive compounds. researchgate.net
Looking ahead, the broader application of this class of reagents in chemical synthesis is intrinsically linked to the advancements outlined in the preceding sections. The development of a toolkit of rationally designed silver(I)-dichromate oxidants, each with a specific reactivity and selectivity profile, could significantly expand their utility.
Potential future applications include:
Total Synthesis: Use in the late-stage oxidation of complex intermediates during the total synthesis of natural products, where mild and highly selective conditions are paramount.
Medicinal Chemistry: Application in the synthesis of pharmaceutical compounds and their analogs, where functional group tolerance is critical.
Materials Science: The underlying silver-amine dichromate structure could be explored as a precursor for the synthesis of mixed metal-oxide materials with potential catalytic or electronic applications.
By continuing to build a comprehensive understanding of the structure-activity relationships, kinetics, and mechanisms, the chemical community can unlock the full potential of this compound and its future generations of rationally designed derivatives.
Q & A
(Basic) How is Tetrakis(pyridine)silver(I) dichromate synthesized, and what are its key structural features?
Answer:
this compound is synthesized by reacting silver nitrate () with potassium dichromate () in the presence of pyridine. The reaction proceeds as:
The structure comprises a cationic complex (two Ag ions tetrahedrally coordinated by pyridine ligands) and a dichromate anion (). This coordination enhances solubility in non-aqueous solvents, enabling its use in organic oxidations .
Key Structural Data:
| Property | Description |
|---|---|
| Cationic Complex | |
| Anion | |
| Solubility | Polar aprotic solvents (e.g., CHCN) |
(Basic) What are the primary applications of this compound in organic synthesis?
Answer:
This reagent is a mild and selective oxidant for converting benzylic/allylic alcohols to carbonyl compounds (e.g., benzyl alcohol → benzaldehyde) and oxidizing sulfides to sulfoxides. Advantages include:
- High selectivity : Minimal over-oxidation to carboxylic acids.
- Non-aqueous conditions : Compatible with moisture-sensitive substrates.
- Efficiency : Yields >90% for benzylic alcohols under optimized conditions .
Example Reaction:
(Advanced) What experimental parameters influence the oxidation efficiency of this compound?
Answer:
Key parameters include:
- Solvent polarity : Acetonitrile or dichloromethane enhances reactivity.
- Stoichiometry : 1:1 molar ratio of substrate to oxidant.
- Temperature : Reactions typically proceed at 25–50°C.
- Substrate structure : Electron-rich benzylic alcohols react faster due to stabilization of the transition state .
Substrate-Specific Yields (Firouzabadi et al., 1984):
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzyl alcohol | Benzaldehyde | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | 88 |
| Cyclohexanol | Cyclohexanone | 72 |
(Advanced) How does the oxidation mechanism compare to other chromium-based oxidants like pyridinium dichromate (PDC)?
Answer:
Unlike PDC, which operates via a proton-coupled electron transfer (PCET) mechanism, this compound follows a ligand-assisted pathway :
Pyridine ligands stabilize Ag, facilitating electron transfer from the substrate to .
The dichromate anion abstracts a hydride from the alcohol, forming a carbonyl.
Advantages over PDC :
- Higher selectivity for allylic alcohols.
- Reduced acid sensitivity (no acidic protons from pyridinium) .
(Advanced) What methodologies are used to analyze the kinetic behavior of this reagent in sulfide oxidation?
Answer:
Kinetic studies employ:
- Pseudo-first-order conditions : Excess substrate to isolate rate dependence on oxidant.
- UV-Vis spectroscopy : Monitoring reduction at 350 nm.
- Activation parameters : Calculated via Eyring plots (ΔH‡, ΔS‡).
Example Data (Meena et al., 2012):
| Sulfide | Rate Constant (k, s) | ΔH‡ (kJ/mol) |
|---|---|---|
| Diphenyl sulfide | 2.1 × 10 | 58.3 |
| Methyl phenyl sulfide | 1.7 × 10 | 62.1 |
(Advanced) How do structural modifications of pyridine ligands affect oxidizing power?
Answer:
Substituting pyridine with electron-donating groups (e.g., methylpyridine) increases Ag Lewis acidity, accelerating electron transfer. Conversely, electron-withdrawing groups (e.g., nitro-pyridine) reduce reactivity. Studies show:
- 4-Methylpyridine : 15% faster oxidation of benzyl alcohol.
- 3-Nitro-pyridine : 40% slower reaction due to destabilized Ag-substrate interaction .
(Basic) What safety precautions are necessary when handling this compound?
Answer:
- Chromium(VI) toxicity : Use fume hoods, nitrile gloves, and lab coats.
- Waste disposal : Neutralize with reducing agents (e.g., NaHSO) to convert Cr(VI) → Cr(III).
- Storage : Airtight container in a dark, dry environment to prevent decomposition .
(Advanced) How can contradictions in substrate scope be resolved?
Answer:
Contradictions arise from steric hindrance or electronic effects. For example:
- Steric hindrance : Bulky substrates (e.g., 2,6-dimethylbenzyl alcohol) show <50% yield due to hindered access to Ag.
- Electronic deactivation : Electron-deficient alcohols (e.g., nitrobenzyl alcohol) require higher temperatures (60°C).
Resolution strategies : - Use co-solvents (e.g., DMF) to improve substrate solubility.
- Optimize stoichiometry (e.g., 1.2:1 oxidant:substrate ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
